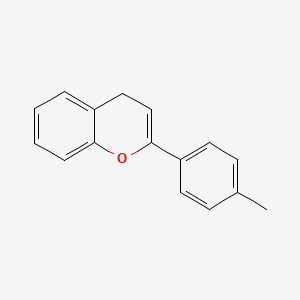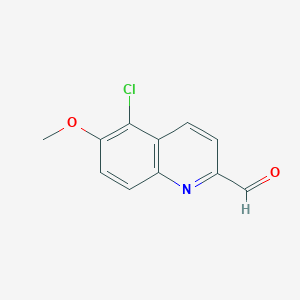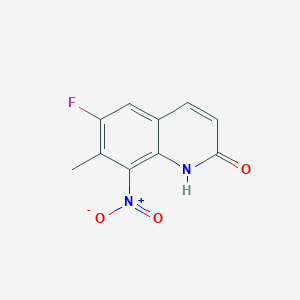
2-(4-Methylphenyl)-4H-1-benzopyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(p-Tolyl)-4H-chromene: is a heterocyclic compound that belongs to the family of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The presence of the p-tolyl group in the 2-position of the chromene ring enhances its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Cyclization Reactions: One common method for synthesizing 2-(p-Tolyl)-4H-chromene involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of p-tolualdehyde with a suitable phenol derivative in the presence of an acid catalyst can yield the desired chromene compound.
Aldol Condensation: Another method involves the aldol condensation of p-tolualdehyde with a β-keto ester, followed by cyclization to form the chromene ring.
Industrial Production Methods: Industrial production of 2-(p-Tolyl)-4H-chromene typically involves large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2-(p-Tolyl)-4H-chromene can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of 2-(p-Tolyl)-4H-chromene can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions. For example, halogenation can be performed using halogenating agents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed:
Oxidation: Formation of chromene-2-carboxylic acid derivatives.
Reduction: Formation of dihydrochromene derivatives.
Substitution: Formation of halogenated chromene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 2-(p-Tolyl)-4H-chromene is used as a building block in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. It is studied for its ability to interact with biological targets and pathways.
Medicine: Due to its biological activities, 2-(p-Tolyl)-4H-chromene is investigated for its potential therapeutic applications. It is explored as a lead compound in drug discovery for treating various diseases.
Industry: In the industrial sector, 2-(p-Tolyl)-4H-chromene is used in the production of specialty chemicals and materials. Its chemical properties make it suitable for use in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of 2-(p-Tolyl)-4H-chromene involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, it can interact with cellular signaling pathways to modulate inflammation and cell proliferation.
Comparación Con Compuestos Similares
2-(p-Tolyl)-4H-benzopyran: Similar in structure but with a benzopyran ring instead of a chromene ring.
2-(p-Tolyl)-4H-quinoline: Contains a quinoline ring, offering different chemical properties and biological activities.
2-(p-Tolyl)-4H-coumarin: Features a coumarin ring, known for its anticoagulant properties.
Uniqueness: 2-(p-Tolyl)-4H-chromene stands out due to its unique combination of the chromene ring and the p-tolyl group. This combination enhances its chemical reactivity and biological activities, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
66715-21-7 |
|---|---|
Fórmula molecular |
C16H14O |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)-4H-chromene |
InChI |
InChI=1S/C16H14O/c1-12-6-8-14(9-7-12)16-11-10-13-4-2-3-5-15(13)17-16/h2-9,11H,10H2,1H3 |
Clave InChI |
MJTCSCOWIKIGIL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CCC3=CC=CC=C3O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)cyclopropyl)methanol](/img/structure/B11881236.png)

![6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B11881239.png)
![5-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11881245.png)




![tert-butyl (2R)-2-[2-(methylamino)-2-oxoethyl]azetidine-1-carboxylate](/img/structure/B11881290.png)





